molecular formula C9H13NO B1354598 2-Methoxymethyl-benzylamine CAS No. 88032-03-5

2-Methoxymethyl-benzylamine

Cat. No. B1354598
CAS No.: 88032-03-5
M. Wt: 151.21 g/mol
InChI Key: NHRIWUULBXVLFS-UHFFFAOYSA-N
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Patent
US04992588

Procedure details

604 g (4 moles) of o-aminomethylbenzyl methyl ether were dissolved in 1,500 ml of toluene, and 408 g (4 moles) of acetic anhydride were added to the stirred and cooled solution at a rate such that 60° C. was not exceeded. Stirring was continued, the mixture was neutralized with 424 g of 25% strength sodium hydroxide solution, and the aqueous phase was separated off. When the organic phase was evaporated down, 656 g (85% of theory) of the acylated benzyl ether of melting point 67°-68° C. crystallized.
Quantity
604 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
408 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH2:10][NH2:11].[C:12](OC(=O)C)(=[O:14])[CH3:13].[OH-].[Na+]>C1(C)C=CC=CC=1>[CH3:1][O:2][CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH2:10][NH:11][C:12](=[O:14])[CH3:13] |f:2.3|

Inputs

Step One
Name
Quantity
604 g
Type
reactant
Smiles
COCC1=C(C=CC=C1)CN
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
408 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Stirring
CUSTOM
Type
CUSTOM
Details
the aqueous phase was separated off
CUSTOM
Type
CUSTOM
Details
When the organic phase was evaporated down
CUSTOM
Type
CUSTOM
Details
656 g (85% of theory) of the acylated benzyl ether of melting point 67°-68° C. crystallized

Outcomes

Product
Name
Type
Smiles
COCC1=C(C=CC=C1)CNC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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